

# Application Notes and Protocols for Microfluidic-Based Synthesis of Lipid 114 LNPs

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For Researchers, Scientists, and Drug Development Professionals

# Application Notes Introduction to Lipid 114 Lipid Nanoparticles (LNPs)

Lipid Nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA, a prominence underscored by their critical role in COVID-19 mRNA vaccines.[1][2] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene glycol (PEG)-conjugated lipid.[1][3] The ionizable lipid is a crucial component, as it is responsible for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[1][3]

**Lipid 114** is a novel ionizable cationic lipid designed for the formulation of LNPs for therapeutic delivery.[4] With a pKa of approximately 6.8, **Lipid 114** is adept at encapsulating negatively charged nucleic acids like siRNA and mRNA under acidic conditions and maintaining a neutral surface charge at physiological pH to reduce toxicity.[4] Structurally, **Lipid 114** features an ethanolamine headgroup, which aids in mRNA encapsulation, and ester bonds that are designed to improve its clearance from the liver.[4] It has been developed as a comparable alternative to other well-known ionizable lipids such as SM-102.[4] Formulations incorporating **Lipid 114** have shown potential for in vitro and in vivo delivery of siRNA, for instance, to reduce IL-1β expression in macrophages.



### **Principles of Microfluidic Synthesis of LNPs**

Microfluidics has emerged as a robust and scalable method for the manufacturing of LNPs, offering precise control over particle size, polydispersity, and encapsulation efficiency.[5][6] The process relies on the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload in a microfluidic chip.[7]

The rapid mixing within the microchannels induces a change in solvent polarity, causing the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid in the process.[7] Key parameters that govern the final LNP characteristics include:

- Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher
   TFRs generally lead to faster mixing and result in smaller nanoparticles.[5][8]
- Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR influences the final particle size and encapsulation efficiency.[5][8]
- Lipid Composition: The molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) significantly impacts LNP stability, delivery efficiency, and biodistribution.[5][8][9]

Commonly used microfluidic devices for LNP synthesis include staggered herringbone mixers and hydrodynamic flow focusing chips, which are designed to induce chaotic advection and ensure rapid and reproducible mixing.[2][7]

# Experimental Protocols Materials and Equipment

#### Materials:

Ionizable Cationic Lipid: Lipid 114

Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Structural Lipid: Cholesterol



- PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Nucleic Acid (mRNA or siRNA)
- Ethanol (200 proof, anhydrous)
- Citrate Buffer (pH 4.0)
- Phosphate-Buffered Saline (PBS, pH 7.4)
- Nuclease-free water
- Quant-iT RiboGreen RNA Assay Kit (or equivalent)

#### Equipment:

- Microfluidic system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems, or a similar setup with syringe pumps and a microfluidic chip)
- Staggered Herringbone Micromixer Chip
- Syringes (gas-tight, various sizes)
- Tubing (FEP or PEEK)
- Vials (sterile, nuclease-free)
- Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
- Fluorometer or plate reader for encapsulation efficiency measurement
- Dialysis device (e.g., Slide-A-Lyzer cassettes) for buffer exchange

### **Preparation of Stock Solutions**

• Lipid Stock Solution (in Ethanol):



- Prepare individual stock solutions of Lipid 114, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.
- Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (Lipid 114:DSPC:Cholesterol:DMG-PEG 2000). This is a widely used starting ratio for ionizable lipid-based LNPs and may require optimization.[9]
- The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration (a typical starting concentration is 10-20 mg/mL).
- Aqueous Phase (Nucleic Acid Solution):
  - Dissolve the mRNA or siRNA payload in citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid).

## Microfluidic Synthesis of Lipid 114 LNPs

- System Setup:
  - Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.
  - Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another syringe.
  - Place the syringes onto the syringe pumps.
- LNP Formulation:
  - Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point for optimization is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[10]
  - Start the pumps to initiate the mixing process in the microfluidic chip.
  - Collect the resulting LNP dispersion from the outlet of the chip into a sterile collection vial.
     Discard the initial and final volumes to ensure the collection of a homogenous sample formed under steady-state flow.



### **Downstream Processing and Characterization**

- Buffer Exchange:
  - To remove the ethanol and raise the pH to a physiological level, dialyze the collected LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff.
- LNP Characterization:
  - Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the dialyzed LNPs using Dynamic Light Scattering (DLS).
  - Encapsulation Efficiency (EE): Determine the percentage of encapsulated nucleic acid using a fluorescence-based assay such as the RiboGreen assay. The assay is performed in the presence and absence of a membrane-lysing detergent (e.g., Triton X-100) to measure total and free nucleic acid, respectively. The EE is calculated as: EE (%) = [(Total RNA Free RNA) / Total RNA] x 100
- Storage:
  - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

## **Data Presentation**

The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of **Lipid 114** LNPs.

Table 1: Lipid 114 LNP Formulation Parameters



Parameter	Value
Ionizable Lipid	Lipid 114
Helper Lipid	DSPC
Structural Lipid	Cholesterol
PEGylated Lipid	DMG-PEG 2000
Molar Ratio	50:10:38.5:1.5
Total Lipid Concentration (in Ethanol)	e.g., 15 mg/mL
Nucleic Acid Payload	e.g., mRNA
Nucleic Acid Concentration (in Aqueous Buffer)	e.g., 0.5 mg/mL
Microfluidic Parameters	
Total Flow Rate (TFR)	e.g., 12 mL/min
Flow Rate Ratio (FRR) (Aqueous:Organic)	e.g., 3:1

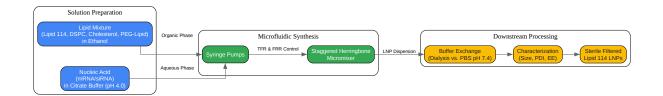
Table 2: Physicochemical Characteristics of Lipid 114 LNPs

Characteristic	Result
Average Particle Size (Z-average, nm)	e.g., 80-120 nm
Polydispersity Index (PDI)	e.g., < 0.2
Encapsulation Efficiency (%)	e.g., > 90%
Final LNP Concentration	Specify units

Note: The values in the tables are representative and should be replaced with experimental data.

## **Visualization**

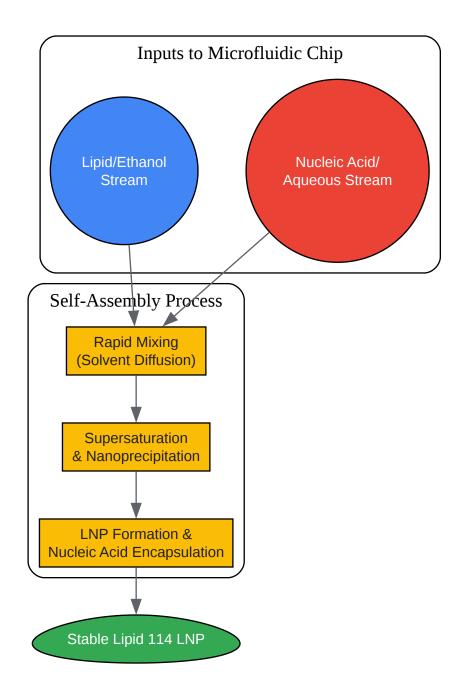




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Caption: Workflow for the microfluidic synthesis of Lipid 114 LNPs.





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Caption: Principle of LNP self-assembly in a microfluidic device.

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### References

- 1. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid
   Nanoparticles to Enable Preclinical Research and Education PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
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